molecular formula C17H14N4O3S B2505200 2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one CAS No. 1021230-36-3

2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one

Cat. No.: B2505200
CAS No.: 1021230-36-3
M. Wt: 354.38
InChI Key: JAWXGRWIWRNJRL-UHFFFAOYSA-N
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Description

2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Quinazolin-4(3H)-one derivatives, including those with 1,3,4-oxadiazole rings, have been synthesized for their potential biological activities. The synthesis of these compounds involves reacting quinazolin-4-one derivatives with various secondary amines and formaldehyde, indicating a focus on generating novel compounds with potential biological applications (Havaldar & Sharma, 2013). Another study synthesized 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives and evaluated them for antimicrobial activity, showing broad-spectrum activity against tested microorganisms (Buha et al., 2012).

Antimicrobial and Anticancer Applications

Several studies have focused on the antimicrobial and anticancer potential of quinazolin-4(3H)-one derivatives. For example, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave-assisted synthesis demonstrated antiviral activities against various respiratory and biodefense viruses, highlighting their potential as antiviral agents (Selvam et al., 2007). Additionally, quinazolinone derivatives have been evaluated for their anticancer activity, with some showing promising results against cancer cell lines, indicating their potential in anticancer research (Joseph et al., 2010).

Molecular Modeling and Pharmacological Screening

The incorporation of the 1,3,4-oxadiazole scaffold into quinazoline derivatives has been explored for the development of novel inhibitors of VEGFR2, with some compounds exhibiting potent inhibitory activity against cancer cell lines. This suggests a role for these compounds in the development of anticancer therapies (Qiao et al., 2015). Additionally, novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated as diuretic agents, demonstrating the versatility of these compounds in pharmacological applications (Maarouf et al., 2004).

Properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-9-7-12(10(2)23-9)16-20-21-17(24-16)25-8-14-18-13-6-4-3-5-11(13)15(22)19-14/h3-7H,8H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWXGRWIWRNJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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